molecular formula C16H21F3N2O4 B11478445 Propanoic acid, 3,3,3-trifluoro-2-[[(4-methoxyphenyl)methyl]amino]-2-[(1-oxopropyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[(4-methoxyphenyl)methyl]amino]-2-[(1-oxopropyl)amino]-, ethyl ester

Cat. No.: B11478445
M. Wt: 362.34 g/mol
InChI Key: SRUJCLNXOUODBH-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with 4-methoxybenzylamine under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The methoxyphenyl group contributes to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated and methoxyphenyl-substituted organic molecules. Compared to these compounds, ETHYL 3,3,3-TRIFLUORO-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methoxyphenyl)methylamino]-2-(propanoylamino)propanoate

InChI

InChI=1S/C16H21F3N2O4/c1-4-13(22)21-15(16(17,18)19,14(23)25-5-2)20-10-11-6-8-12(24-3)9-7-11/h6-9,20H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

SRUJCLNXOUODBH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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